1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC18630840
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | 1-propan-2-ylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H11N3O2/c1-6(2)13-9-7(4-3-5-11-9)8(12-13)10(14)15/h3-6H,1-2H3,(H,14,15) |
| Standard InChI Key | SNBPDDJBKQGRSS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C2=C(C=CC=N2)C(=N1)C(=O)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol. The compound’s bicyclic framework consists of a pyrazole ring fused to a pyridine ring, with critical functional groups influencing its physicochemical and biological properties. The carboxylic acid group enhances hydrogen-bonding potential, while the isopropyl substituent contributes to lipophilicity, impacting solubility and membrane permeability.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃O₂ |
| Molecular Weight | 205.21 g/mol |
| CAS Number | 883544-72-7 (analogous) |
| Appearance | Solid (typically white powder) |
| Solubility | Moderate in polar solvents |
Synthetic Methodologies
Nitrosation-Cyclization Strategy
A patent (CN102911174A) describes a route to analogous pyrazolo[3,4-b]pyridine-3-carboxylates using sodium nitrite under acidic conditions. For 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, the intermediate V (a substituted pyridine derivative) reacts with nitrous acid to induce cyclization, yielding the target compound at temperatures between -5°C and 0°C . This method boasts yields exceeding 90%, with dilute sulfuric or hydrochloric acid as preferred catalysts .
Cascade Reaction Using AC-SO₃H Catalyst
A novel approach employs amorphous carbon-supported sulfonic acid (AC-SO₃H) to synthesize pyrazolo[3,4-b]pyridine carboxylates from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. The reaction proceeds via aniline-mediated ring-opening and re-cyclization at room temperature in ethanol, achieving 80% yield . This green method minimizes byproducts and avoids harsh conditions, making it scalable for pharmaceutical applications .
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Nitrosation-Cyclization | H₂SO₄/HCl, -5–0°C | >90% | |
| AC-SO₃H Catalysis | EtOH, RT | 80% |
Applications in Drug Development
Kinase Inhibitor Intermediate
The compound serves as a key intermediate in synthesizing kinase inhibitors, particularly due to its ability to mimic ATP-binding motifs. Patent literature highlights its utility in preparing derivatives targeting oncogenic kinases .
Antibacterial and Anticancer Agents
Pyrazolo[3,4-b]pyridines with electron-withdrawing groups (e.g., carboxylic acids) show promise against multidrug-resistant bacteria and cancer cell lines. Modifications at the 1- and 3-positions modulate selectivity and potency.
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